![molecular formula C11H12N2O3 B1450524 Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 909717-95-9](/img/structure/B1450524.png)
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Overview
Description
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H12N2O3 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The InChI code for Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3 .Chemical Reactions Analysis
The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Physical And Chemical Properties Analysis
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate has a molecular weight of 220.23 . It is a solid at room temperature .Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, which are structurally similar to Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate, have been studied extensively for their biomedical applications . They have been found to have potential in various areas of medicine, including as antiviral, anticancer, antioxidant, and antimicrobial agents .
Neuroprotection and Anti-inflammatory Activity
Some pyrimidine derivatives, which are also structurally similar, have shown neuroprotective and anti-inflammatory activity in human microglia and neuronal cell models . This suggests that Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially have similar effects.
Optoelectronic Devices
Imidazo[1,5-a]pyridine derivatives have been used in the development of optoelectronic devices . Given the structural similarities, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially be used in similar applications.
Sensors
These compounds have also been used in the development of sensors . Again, the structural similarities suggest that Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could have similar uses.
Confocal Microscopy and Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This suggests that Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially be used in similar ways.
Synthesis of Other Compounds
Pyridine has been used for one-pot, two-component synthesis of other compounds . Given the structural similarities, Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate could potentially be used in similar synthetic processes.
Safety and Hazards
properties
IUPAC Name |
ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)8-7-12-13-6-4-5-9(15-2)10(8)13/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVFLQFOGOPRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC=CN2N=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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